p-Toluenesulfonic acid, isopropylidenehydrazide

Catalog No.
S1907344
CAS No.
3900-79-6
M.F
C10H14N2O2S
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonic acid, isopropylidenehydrazide

CAS Number

3900-79-6

Product Name

p-Toluenesulfonic acid, isopropylidenehydrazide

IUPAC Name

4-methyl-N-(propan-2-ylideneamino)benzenesulfonamide

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C10H14N2O2S/c1-8(2)11-12-15(13,14)10-6-4-9(3)5-7-10/h4-7,12H,1-3H3

InChI Key

XJXJLURHJAVZJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C

This doesn't necessarily mean the compound lacks research potential, but it suggests it's a less common molecule or one studied in private research settings.

Here are some potential areas where p-Toluenesulfonic acid, isopropylidenehydrazide might be relevant for scientific research based on the structure of the molecule:

  • Organic synthesis: The presence of the sulfonic acid group (p-Toluenesulfonic acid) suggests the molecule might be a potential acid catalyst for various organic reactions. However, more specific information about its catalytic properties is needed.
  • Hydrazone formation: The isopropylidenehydrazide portion of the molecule indicates it could be a reagent for the formation of specific types of hydrazones. Hydrazones are a class of organic compounds with various applications in medicinal chemistry and materials science .

p-Toluenesulfonic acid, isopropylidenehydrazide is a chemical compound with the molecular formula C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S. It appears as a white solid and is soluble in various organic solvents, though it is not soluble in water or alkanes. This compound is primarily utilized as a reagent in organic synthesis, particularly due to its ability to form reactive intermediates such as hydrazones and diazo compounds .

  • Formation of Hydrazones: It reacts with ketones and aldehydes to produce hydrazones, which can be further transformed into other reactive species. The general reaction can be represented as:
    CH3C6H4SO2NHNH2+R2C=OCH3C6H4SO2NHN=CR2+H2OCH_3C_6H_4SO_2NHNH_2+R_2C=O\rightarrow CH_3C_6H_4SO_2NHN=CR_2+H_2O
  • Decomposition: Upon heating, p-toluenesulfonic acid, isopropylidenehydrazide can decompose to release diimide (N2H2N_2H_2), which acts as a reducing agent .
  • 1,3-Dipolar Cycloaddition: This compound can also be involved in 1,3-dipolar cycloaddition reactions leading to the synthesis of NN-heterocycles.

Research indicates that p-toluenesulfonic acid, isopropylidenehydrazide exhibits significant biological activities. It has been noted for its potential antidepressant properties and its ability to inhibit monoamine oxidase, an enzyme associated with the breakdown of neurotransmitters. This makes it relevant in psychotherapy for treating depression and related disorders .

The synthesis of p-toluenesulfonic acid, isopropylidenehydrazide typically involves the reaction of p-toluenesulfonyl chloride with isopropyl hydrazine. The general procedure includes:

  • Dissolving p-toluenesulfonyl chloride in a suitable solvent (e.g., benzene).
  • Adding isopropyl hydrazine gradually while maintaining controlled temperatures.
  • Filtering and purifying the resulting product through recrystallization from an appropriate solvent like toluene .

p-Toluenesulfonic acid, isopropylidenehydrazide finds applications in various fields:

  • Organic Synthesis: It serves as a key reagent for synthesizing hydrazones and diazo compounds.
  • Polymer Chemistry: The compound is employed as a foaming agent in polymer production.
  • Pharmaceuticals: Its biological activity makes it a candidate for developing antidepressant medications .

Studies have shown that p-toluenesulfonic acid, isopropylidenehydrazide interacts with various biological systems primarily through its inhibition of monoamine oxidase. This interaction leads to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation .

Several compounds share structural or functional similarities with p-toluenesulfonic acid, isopropylidenehydrazide. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
p-Toluenesulfonyl hydrazideSimilar sulfonyl groupUsed primarily as a reagent in organic synthesis
BenzylhydrazineSimilar hydrazine structureExhibits different reactivity patterns
Acetophenone hydrazoneContains carbonyl groupUsed in different synthetic pathways
TriisopropylbenzenesulfonylhydrazideLarger alkyl groupsMore effective in certain reduction reactions

p-Toluenesulfonic acid, isopropylidenehydrazide's unique combination of properties makes it particularly valuable in both synthetic chemistry and medicinal applications, distinguishing it from other similar compounds.

From p-Toluenesulfonyl Chloride and Isopropylidenehydrazine

The direct synthesis of p-toluenesulfonic acid, isopropylidenehydrazide from p-toluenesulfonyl chloride and isopropylidenehydrazine represents a nucleophilic substitution pathway that proceeds under mild conditions . The reaction is typically conducted in pyridine as both solvent and base, which facilitates the nucleophilic attack of the hydrazine nitrogen on the sulfonyl chloride electrophile .

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of isopropylidenehydrazine on the sulfur center of p-toluenesulfonyl chloride, leading to the displacement of chloride ion and formation of the desired sulfonyl hydrazide product . The pyridine serves a dual role, acting as both a solvent to dissolve the reactants and as a base to neutralize the hydrogen chloride generated during the reaction .

Optimal reaction conditions include maintaining the reaction mixture at room temperature for 2-4 hours with continuous stirring . The reaction progress can be monitored using thin-layer chromatography, with the disappearance of starting materials indicating completion . Typical yields range from 70-85% depending on the purity of starting materials and reaction conditions .

From Acetone and p-Toluenesulfonylhydrazide

The condensation reaction between acetone and p-toluenesulfonylhydrazide represents the most commonly employed synthetic route for preparing p-toluenesulfonic acid, isopropylidenehydrazide [2] [3]. This method involves the formation of a hydrazone linkage through nucleophilic addition of the hydrazide nitrogen to the carbonyl carbon of acetone, followed by elimination of water [2] [3].

The reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the hydrazide nitrogen on the acetone carbonyl, formation of a carbinolamine intermediate, and subsequent dehydration to yield the final hydrazone product [2] [3]. The reaction can be conducted under neat conditions or in various solvents, with the choice depending on the desired reaction rate and product purity [2] [3].

Industrial implementations of this synthetic route often employ slight stoichiometric excesses of p-toluenesulfonylhydrazide (1.05-1.2 equivalents) to ensure complete consumption of acetone [3]. The reaction typically proceeds at room temperature within 1-2 hours, though heating to 60°C can accelerate the process [3]. Acid catalysis using p-toluenesulfonic acid or hydrochloric acid can enhance reaction rates, particularly under solvent-free conditions [3].

Reaction Conditions Optimization

Systematic optimization studies have identified several critical parameters that influence the efficiency and selectivity of p-toluenesulfonic acid, isopropylidenehydrazide synthesis [4] [5]. Temperature control emerges as a primary consideration, with optimal ranges between room temperature and 60°C providing the best balance of reaction rate and product selectivity [4] [5].

The choice of solvent system significantly impacts both reaction kinetics and product isolation. Aprotic solvents such as pyridine, tetrahydrofuran, and dimethylformamide have proven most effective for the tosyl chloride route, while the acetone condensation can proceed efficiently under neat conditions or in minimal solvent volumes [4] [5]. The use of protic solvents should be avoided as they can interfere with the reaction mechanism and lead to side product formation [4] [5].

Catalyst selection plays a crucial role in reaction optimization. For the acetone condensation route, mild acid catalysts such as p-toluenesulfonic acid (0.02-0.05 equivalents) or hydrochloric acid can significantly reduce reaction times without compromising product quality [4] [5]. The catalyst concentration must be carefully controlled to prevent over-catalysis, which can lead to decomposition or side reactions [4] [5].

Reaction time optimization studies indicate that most reactions reach completion within 1-8 hours, depending on the specific conditions employed [4] [5]. Monitoring reaction progress using thin-layer chromatography or in-situ spectroscopic methods allows for precise determination of optimal reaction times and prevents over-reaction [4] [5].

Purification Methods

The purification of p-toluenesulfonic acid, isopropylidenehydrazide requires careful consideration of the compound's stability and solubility characteristics [6] [7]. Recrystallization from concentrated aqueous solutions followed by azeotropic drying with toluene represents one of the most effective purification methods for achieving high purity products [6] [7].

Column chromatography using silica gel stationary phases provides excellent separation efficiency, though care must be taken to prevent hydrazone decomposition on acidic silica surfaces [6] [7]. Optimal mobile phase compositions typically employ hexane:ethyl acetate mixtures in ratios ranging from 7:3 to 6:4, with the exact ratio optimized based on the specific impurity profile [6] [7].

Trituration with hexanes offers a simple and scalable purification method that removes most organic impurities while preserving the product [4]. This method involves dissolving the crude product in a minimal volume of a polar solvent, followed by addition of hexanes to precipitate the purified compound [4]. The method is particularly suitable for large-scale operations where column chromatography becomes impractical [4].

Crystallization techniques using acetone-hexane solvent systems provide another effective purification approach [7]. The compound is dissolved in acetone at elevated temperature, followed by slow addition of hexanes to induce crystallization [7]. Temperature control during crystallization is critical for obtaining high-quality crystals with minimal occlusion of impurities [7].

Alternative purification methods include vacuum sublimation for small-scale preparations, though this technique requires careful temperature control to prevent thermal decomposition [7]. Preparative high-performance liquid chromatography can be employed for research-scale purifications where very high purity is required [7].

Industrial Production Techniques

Industrial production of p-toluenesulfonic acid, isopropylidenehydrazide requires specialized equipment and process control systems to ensure consistent product quality and safety [8] [9]. Continuous flow reactors are preferred over batch reactors for large-scale production due to their superior heat and mass transfer characteristics, leading to more uniform reaction conditions and improved selectivity [8] [9].

The industrial process typically employs stainless steel reactors with efficient mixing systems and precise temperature control capabilities [8] [9]. Corrosion-resistant materials are essential due to the acidic nature of some reaction conditions and the potential for equipment degradation over extended operation periods [8] [9].

Process control systems incorporate real-time monitoring of critical parameters including temperature, pH, and reaction progress through in-line spectroscopic analysis [8] [9]. Statistical process control methodologies are implemented to maintain batch-to-batch consistency and ensure product specifications are consistently met [8] [9].

Quality control protocols include regular sampling for purity assessment using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [8] [9]. In-line analytical techniques such as near-infrared spectroscopy can provide continuous monitoring of product formation and purity during production [8] [9].

Environmental considerations in industrial production include implementation of solvent recovery systems and waste minimization protocols [8] [9]. Green chemistry principles are increasingly being applied to reduce environmental impact, including the development of solvent-free synthetic routes and the use of renewable feedstocks where possible [8] [9].

Cost optimization strategies focus on process intensification to reduce manufacturing costs, including the use of microreactor technology for improved heat and mass transfer, and the development of integrated purification processes that eliminate intermediate handling steps [8] [9]. Energy consumption is minimized through process optimization and heat integration, while waste disposal costs are reduced through improved recycling and recovery systems [8] [9].

XLogP3

1.4

Other CAS

3900-79-6

Dates

Last modified: 08-16-2023

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